4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol
CAS No.:
Cat. No.: VC14622422
Molecular Formula: C15H24N2O5S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N2O5S |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 4-[(4-ethylsulfonylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol |
| Standard InChI | InChI=1S/C15H24N2O5S/c1-4-23(19,20)17-7-5-16(6-8-17)11-12-9-13(21-2)15(18)14(10-12)22-3/h9-10,18H,4-8,11H2,1-3H3 |
| Standard InChI Key | HWMFEPNKHVUKJS-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC |
Introduction
Structural and Physicochemical Properties
The molecular structure of 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol comprises a phenolic ring substituted with methoxy groups at the 2- and 6-positions. A piperazine ring, functionalized with an ethanesulfonyl group (-SO₂C₂H₅), is attached via a methylene bridge (-CH₂-) at the 4-position of the phenolic core. This configuration introduces both hydrophilic (sulfonyl, methoxy) and hydrophobic (aromatic, piperazine) regions, influencing its solubility and reactivity.
Key Physicochemical Data:
The sulfonyl group enhances electrophilicity, while the methoxy substituents stabilize the phenolic ring through electron donation . These features suggest utility in reactions involving nucleophilic substitution or hydrogen bonding interactions.
Synthetic Methodologies
While no direct synthesis protocols for 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol are publicly documented, plausible routes can be inferred from analogous compounds:
Step 1: Synthesis of 2,6-Dimethoxyphenol
2,6-Dimethoxyphenol serves as the foundational scaffold. A reported method involves the etherification of pyrogallic acid (1,2,3-trihydroxybenzene) with dimethyl carbonate under catalytic conditions. For example, tetrabutylammonium bromide (TBAB) in a microreactor at 140°C yields 2,6-dimethoxyphenol with 87% efficiency .
Step 3: Sulfonylation
The final step involves sulfonylation of the piperazine nitrogen using ethanesulfonyl chloride in the presence of a base like triethylamine. This step attaches the ethanesulfonyl group, completing the synthesis.
Biological Activity and Mechanisms
Though direct studies on 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol are scarce, structurally related compounds offer insights:
Pharmacological Interactions
Piperazine derivatives are known for their affinity to neurotransmitter receptors (e.g., serotonin, dopamine). The sulfonyl group could further influence binding kinetics, suggesting potential applications in neurological or anti-inflammatory therapies.
Comparative Analysis with Structural Analogs
The table below contrasts 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol with related phenolic compounds:
The sulfonylated piperazine distinguishes the target compound, potentially offering unique pharmacokinetic profiles compared to simpler analogs.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual functionality positions it as a candidate for:
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Neuroactive agents: Piperazine moieties are prevalent in antidepressants and antipsychotics.
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Antioxidant therapies: Phenolic components mitigate oxidative stress, relevant in aging and neurodegenerative diseases .
Material Science
Sulfonyl groups improve thermal stability, suggesting uses in polymer coatings or UV stabilizers.
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